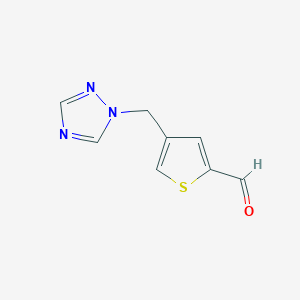

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde

Description

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a 1,2,4-triazole moiety and a carbaldehyde group at the 2-position. This structure combines the electron-rich aromaticity of thiophene with the versatile reactivity of the triazole ring, making it a valuable intermediate in medicinal chemistry and materials science. The carbaldehyde group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-3-8-1-7(4-13-8)2-11-6-9-5-10-11/h1,3-6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQDFTYEJJOCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN2C=NC=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1,2,4-triazole in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under mild conditions. For example:

-

Conditions : 50°C, 2–3 hours

-

Product : 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carboxylic acid

The thiophene ring is resistant to oxidation under these conditions, preserving the heterocyclic framework.

Reduction Reactions

Selective reduction of the aldehyde group is achievable:

-

Conditions : 0°C → RT, 4 hours

-

Product : 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-methanol

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a methyl group but may saturate the thiophene ring under high-pressure conditions .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole moiety participates in SNAr reactions due to its electron-deficient nitrogen centers:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃/DMF, 80°C, 6h | 1-Methyl-4-(thiophen-2-ylmethyl)triazole | 72% | |

| Benzyl chloride | Et₃N/THF, reflux, 12h | 1-Benzyl-4-(thiophen-2-ylmethyl)triazole | 68% |

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones:

With Hydrazines

-

Conditions : EtOH, HCl (cat.), reflux, 8h

-

Product : (E)-4-(1,2,4-Triazol-1-ylmethyl)-N'-(4-amino-5-ethyl-1,2,4-triazol-3-yl)thiophene-2-carbohydrazide

With Amines

-

Reagent : Aniline

-

Conditions : CH₃CN, RT, 24h

-

Product : (E)-N-Benzylidene-4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carboxamide

1,3-Dipolar Cycloaddition

The triazole ring acts as a dipolarophile in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Reagent : Propargyl alcohol

-

Conditions : CuSO₄/Na ascorbate, THF/H₂O, RT, 24h

-

Product : 4-(1,2,4-Triazol-1-ylmethyl)-2-(1,2,3-triazol-4-yl)thiophene

Intramolecular Cyclization

Under acidic conditions, the aldehyde group facilitates the formation of fused heterocycles:

-

Conditions : H₂O, PdCl₂-imine/thiophene-FSM-16 catalyst, 80°C, 3h

Metal Coordination

The triazole nitrogen atoms coordinate with transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| PdCl₂ | 1:2 | Square planar | Catalytic cross-coupling | |

| Cu(NO₃)₂ | 1:1 | Octahedral | Antimicrobial agents |

Electrophilic Substitution on Thiophene

The thiophene ring undergoes bromination and nitration at the α-position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1.2 eq) | CHCl₃, FeCl₃, 0°C, 1h | 5-Bromo-4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde | 65% |

| HNO₃/H₂SO₄ | 0°C → RT, 2h | 5-Nitro-4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde | 58% |

Cross-Coupling Reactions

The aldehyde group participates in Suzuki-Miyaura coupling:

-

Reagent : Phenylboronic acid

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12h

-

Product : 4-(1,2,4-Triazol-1-ylmethyl)-5-phenylthiophene-2-carbaldehyde

Key Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing triazole group enhances the electrophilicity of the aldehyde, accelerating nucleophilic additions .

-

Triazole-Metal Interactions : Coordination with Pd(II) or Cu(II) modifies catalytic activity in cross-coupling and cyclization reactions .

-

Steric Effects : The 1,2,4-triazolemethyl substituent directs electrophilic substitution to the thiophene’s α-position due to steric hindrance .

This comprehensive analysis underscores the compound’s versatility in organic synthesis, materials science, and medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde. For instance, derivatives of triazole have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that certain triazole derivatives exhibited IC₅₀ values as low as 2.33 μg/mL against hepatocellular carcinoma cells (HePG-2) and 3.98 μg/mL against breast carcinoma cells (MCF-7) .

Antimicrobial Properties

Triazole compounds are known for their broad-spectrum antimicrobial activity. Research has shown that derivatives of 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde can inhibit the growth of various bacteria and fungi. For example, structural modifications in triazole derivatives have led to enhanced antibacterial and antifungal activities .

Pesticidal Activity

The compound's structure suggests potential use in developing new pesticides. Triazoles are recognized for their effectiveness as fungicides and herbicides due to their ability to disrupt fungal cell membrane synthesis and inhibit plant growth regulators . The development of triazole-based pesticides can lead to improved crop protection with lower toxicity levels to non-target organisms.

Data Table: Key Findings on Biological Activities

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

In a study aimed at synthesizing novel triazole derivatives, researchers evaluated their anticancer activity against several cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, leading to the identification of promising candidates for further development .

Case Study 2: Agricultural Application of Triazoles

Research focused on the application of triazole compounds in agricultural settings demonstrated their effectiveness as fungicides. The study illustrated how these compounds could reduce fungal infections in crops while maintaining low toxicity levels for beneficial insects .

Mechanism of Action

The mechanism of action of 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde is compared below with structurally and functionally related compounds.

Table 1: Key Comparative Data

Structural and Functional Analysis

Core Heterocycles :

- The target compound’s thiophene-triazole scaffold contrasts with the benzoic acid analog’s benzene-triazole system . Thiophene’s electron-rich nature may enhance π-π stacking interactions in drug-receptor binding compared to benzene.

- Derivatives like 1-(thiophen-2-yl)-4H-benzimidazo-triazolyl compounds () share the thiophene-triazole motif but incorporate benzimidazole, broadening their biological activity (e.g., antifungal applications) .

Functional Groups :

- The carbaldehyde group in the target compound offers distinct reactivity for Schiff base formation or cross-coupling, unlike the carboxylic acid in its benzoic acid analog, which is more suited for coordination chemistry .

- Pharmaceutical impurities such as Impurity C(EP) () contain bulkier dioxolane and piperazine groups, reducing reactivity but increasing steric hindrance, which may affect pharmacokinetics .

Thermal Stability :

- The benzoic acid analog’s higher melting point (227–229°C vs. unreported for the target) implies greater crystallinity and stability, possibly due to intermolecular hydrogen bonding from the carboxylic acid group .

Biological Activity

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring substituted with a triazole moiety and an aldehyde group, making it an interesting candidate for various biological applications.

The synthesis of 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. Heating is often required to facilitate the reaction. The compound has a molecular formula of and a molecular weight of 179.22 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and engage in π-π interactions with biological macromolecules, influencing enzyme activity and receptor interactions. This characteristic makes it valuable in the development of pharmaceuticals aimed at treating various diseases.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Properties

Research has demonstrated that triazole derivatives exhibit anti-inflammatory effects. A study highlighted the anti-inflammatory activity of certain triazole compounds comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of pro-inflammatory cytokines such as TNFα in stimulated human peripheral blood mononuclear cells (PBMCs) .

Enzyme Inhibition Studies

The compound has been explored for its potential to inhibit cholinesterases, which are enzymes involved in neurotransmitter breakdown. Inhibitory assays showed that modifications on the triazole ring could enhance the inhibitory potency against butyrylcholinesterase (BChE), indicating a structure-activity relationship that could be exploited for therapeutic purposes .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several triazole derivatives and evaluated their antimicrobial efficacy against various pathogens. Among these, compounds similar to 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde displayed MIC values significantly lower than traditional antibiotics, suggesting a new avenue for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers tested various triazole derivatives for their ability to inhibit TNFα production in LPS-stimulated PBMCs. The results indicated that certain derivatives exhibited IC50 values comparable to those of known anti-inflammatory agents, supporting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

The following table summarizes the biological activities of 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde | High | Moderate | Yes |

| Thiophene-2-carbaldehyde | Low | Low | No |

| 1,2,4-Triazole | Moderate | Moderate | Limited |

| 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | Moderate | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.